molecular formula C10H11BrClN B13042044 5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine

5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13042044
M. Wt: 260.56 g/mol
InChI Key: ZPMYCPNZELLKNN-UHFFFAOYSA-N
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Description

5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C10H11BrClN It is a derivative of tetrahydronaphthalene, featuring bromine and chlorine substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the bromination and chlorination of tetrahydronaphthalene derivatives. One common method includes the following steps:

    Bromination: Tetrahydronaphthalene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.

    Chlorination: The brominated intermediate is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives with different oxidation states.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tetrahydronaphthalene derivatives, while oxidation can produce naphthoquinones.

Scientific Research Applications

5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but generally, it may involve:

    Binding to Receptors: The compound can bind to specific receptors in biological systems, modulating their activity.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the chlorine substituent, leading to different chemical properties and reactivity.

    7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the bromine substituent, resulting in distinct biological activities.

    5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol: Contains a hydroxyl group instead of an amine, altering its chemical behavior.

Uniqueness

The presence of both bromine and chlorine atoms in 5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine imparts unique chemical properties, making it a versatile compound for various synthetic and research applications. Its dual halogenation allows for diverse chemical modifications and potential biological activities.

Properties

Molecular Formula

C10H11BrClN

Molecular Weight

260.56 g/mol

IUPAC Name

5-bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11BrClN/c11-9-5-6(12)4-8-7(9)2-1-3-10(8)13/h4-5,10H,1-3,13H2

InChI Key

ZPMYCPNZELLKNN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=C2)Cl)Br)N

Origin of Product

United States

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